Nemifitide - 173240-15-8

Nemifitide

Catalog Number: EVT-3199064
CAS Number: 173240-15-8
Molecular Formula: C33H43FN10O6
Molecular Weight: 694.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nemifitide is synthesized through chemical processes rather than being derived from natural sources. It falls under the category of therapeutic peptides and is primarily investigated for its pharmacological effects on neurotransmitter systems and receptor interactions in the brain.

Synthesis Analysis

Methods of Synthesis

The synthesis of Nemifitide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides efficiently. The process includes several critical steps:

  1. Amino Acid Protection: Initially, protecting groups are added to the amino acids to prevent undesired reactions during synthesis.
  2. Peptide Bond Formation: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are employed along with a base like N-methylmorpholine (NMM) to facilitate the formation of peptide bonds between the amino acids.
  3. Deprotection: After the peptide chain is assembled, protecting groups are removed under acidic conditions to yield the final product.

For industrial production, SPPS allows for scalable synthesis, where automated synthesizers can be employed to enhance efficiency and yield while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

Nemifitide can undergo various chemical reactions, including:

  1. Oxidation: Certain amino acid residues may be oxidized, leading to modifications such as sulfoxides or sulfones.
  2. Reduction: If disulfide bonds are present, they can be reduced to yield free thiols.
  3. Substitution: Nucleophilic substitution reactions can occur at specific functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂).
  • Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are utilized.
  • Substitution: Nucleophiles like amines or thiols react under mild conditions.

These reactions are essential for modifying Nemifitide for various applications in research and therapeutic development.

Mechanism of Action
  • 5-HT2A receptor: A serotonin receptor implicated in mood regulation.
  • Neuropeptide Y1 receptor: Involved in stress response and appetite regulation.
  • Bombesin receptors: Associated with neuroendocrine functions.
  • Melanocortin receptors (MC4 and MC5): Important in energy homeostasis and stress responses.

While initial studies suggested potential antidepressant effects, subsequent clinical trials have yielded mixed results regarding its efficacy in treating depression .

Applications

Scientific Applications

Nemifitide has diverse applications across various fields:

  1. Chemistry: Serves as a model compound for studying peptide synthesis techniques and reaction mechanisms.
  2. Biology: Investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders.
  3. Pharmaceutical Industry: Potentially useful in developing new therapeutic agents aimed at treating depression and other mood disorders.

Research continues to explore its broader implications in neuropharmacology and therapeutic interventions for mental health conditions .

Introduction to Nemifitide Research

Historical Development and Discovery Trajectory

Nemifitide's development originated from research into melanocyte-inhibiting factor (MIF-1), an endogenous tripeptide (Pro-Leu-Gly-NH₂) initially isolated from bovine hypothalamus. Early clinical observations suggested MIF-1 possessed inherent antidepressant properties, albeit with limitations in potency and duration of action [3] [8]. In the 1990s, systematic structure-activity relationship (SAR) studies undertaken by Innapharma, Inc. (later Tetragenex Pharmaceuticals Inc.) aimed to optimize this core structure. These efforts yielded a novel pentapeptide analog incorporating strategic modifications: replacement of the N-terminal proline with fluorinated phenylalanine and extension of the peptide chain. This compound, designated INN-00835 or nemifitide, demonstrated significantly enhanced metabolic stability and robust antidepressant-like effects in preclinical behavioral models compared to its progenitor peptide [3].

The compound progressed through an extensive clinical trial program spanning over a decade. By the mid-2000s, nemifitide had been administered to more than 430 human subjects across 12 distinct clinical trials, establishing a substantial safety and tolerability database [3]. Early-phase trials focused on pharmacokinetics and initial proof-of-concept, demonstrating dose-proportional systemic exposure following subcutaneous administration [4]. Crucially, Phase II studies in treatment-refractory MDD populations yielded promising signals of efficacy, particularly regarding rapidity of onset. For instance, a pilot study in severely refractory patients reported that a subset (approximately 44%) achieved a sustained antidepressant response after 10-20 days of once-daily subcutaneous injections, with effects persisting for an average of two months post-treatment [5]. These findings propelled nemifitide into Phase III development, representing a significant milestone for a peptide-based antidepressant. Despite this progress, comprehensive Phase III results and subsequent regulatory approval remain pending as of mid-2025.

Table 1: Key Milestones in Nemifitide Development

Time PeriodDevelopment PhaseKey Achievements/FindingsReference
Early 1990sPreclinical DiscoverySAR optimization of MIF-1 yields nemifitide; Demonstrated enhanced stability & efficacy in rodent models [3] [8]
~1995-2005Phase I/II Clinical TrialsPK studies show dose-proportional exposure; Safety established in >430 subjects across 12 trials; Signal of rapid onset (5-7 days) [3] [4] [5]
Mid-2000sPhase II EfficacyPilot study: ~44% sustained response in refractory MDD; Mean response duration ~2 months [5]
Post-2010Phase IIIAdvanced to Phase III; Status as of 2025: Not yet approved [3]

Structural Relationship to Endogenous Neuropeptides

Nemifitide is a linear pentapeptide with the amino acid sequence 4-Fluoro-L-phenylalanyl-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide, often abbreviated as 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ [3] [8]. Its primary structural homology lies with MIF-1 (Pro-Leu-Gly-NH₂). Nemifitide retains the C-terminal amidation and incorporates a modified proline residue (4-hydroxyproline), but significantly extends the N-terminus and introduces key structural perturbations designed to enhance receptor interaction and metabolic stability:

  • N-terminal Fluorination: The substitution of Pro¹ in MIF-1 with 4-Fluoro-L-phenylalanine introduces a bulky aromatic ring and a highly electronegative fluorine atom. This modification profoundly alters the molecule's electronic properties and enhances its lipophilicity, potentially facilitating blood-brain barrier (BBB) penetration—a property experimentally confirmed in rodent models [8].
  • 4-Hydroxyproline Modification: Replacement of Leu² in MIF-1 with 4-hydroxy-L-proline introduces a hydrogen-bond donor/acceptor (the hydroxyl group) at the rigid proline ring. This modification likely influences the peptide's secondary structure (e.g., favoring specific turn conformations) and its interaction with solvent molecules or receptors.
  • C-terminal Extension: While MIF-1 is a tripeptide, nemifitide incorporates two additional residues (Arg-Gly) between the modified Pro analog and the Trp-NH₂ terminus. This extension provides greater structural complexity and potential for diverse receptor interactions compared to MIF-1.

Beyond MIF-1, nemifitide shares distant sequence motifs with other neuroactive peptides involved in mood regulation, such as fragments of neuropeptide Y (NPY) or melanocortins, although direct structural homology is limited. The significance lies in the potential for functional mimicry rather than strict sequence identity. For example, the Arg-Gly sequence is a common motif in many bioactive peptides, and the C-terminal Trp-NH₂ is reminiscent of several neuropeptides known to modulate affective states. The strategic modifications render nemifitide resistant to common peptidases that rapidly degrade endogenous MIF-1, contributing to its extended duration of action despite a surprisingly short plasma half-life (15-30 minutes) [3] [4]. This paradox—brief systemic exposure yet sustained behavioral effects—suggests the peptide may trigger persistent neuroadaptive changes downstream of its initial receptor interaction.

Table 2: Structural Comparison of Nemifitide and Related Neuropeptides

PeptideAmino Acid SequenceKey Structural FeaturesRelationship to Nemifitide
Nemifitide4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂Fluorinated N-terminus; 4-OH-Pro; C-terminal Arg-Gly-Trp-NH₂Reference Compound
MIF-1Pro-Leu-Gly-NH₂Small tripeptide; C-terminal amidationDirect structural progenitor; Shared C-terminal amidation
NPY (fragments)Variable (e.g., NPY 13-36)Often contain Arg residues; Tyrosine N-terminus (Y)Distant motif similarity (Arg); Functional overlap in depression models [7] [9]
α-MSHAc-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂Contains Arg-Trp motif; C-terminal amidationShared Trp-NH₂ terminus; Potential MC receptor interaction [3]

Current Status in Neuropsychopharmacological Classification

Within contemporary neuropsychopharmacology, nemifitide is classified as an investigational rapid-acting antidepressant peptide. Its classification hinges on several distinguishing features:

  • Mechanistic Novelty: While its precise primary molecular target remains elusive, nemifitide's mechanism is distinct from monoamine reuptake inhibition or direct receptor agonism/antagonism characteristic of first- and second-generation antidepressants. Binding studies reveal low micromolar affinity (Ki values typically >1 µM) for a diverse array of receptors, including 5-HT₂A/₂C serotonin receptors (where it acts as an antagonist), neuropeptide Y1 (NPY1) receptors, bombesin receptors, and melanocortin MC4 and MC5 receptors [3] [5] [8]. The functional significance of these relatively weak interactions in vivo is debated. It is hypothesized that nemifitide may act as a functional modulator of neuropeptide signaling pathways (e.g., NPY, melanocortin systems) implicated in stress response and mood regulation [7] [9], or potentially via allosteric modulation of monoamine receptors. Its ability to rapidly enhance synaptic plasticity and neurogenesis—effects downstream of BDNF/VGF signaling cascades activated by neuropeptides [2]—further supports classification within newer paradigms focusing on neuronal plasticity restoration rather than acute neurotransmitter modulation.
  • Rapid Onset Profile: A hallmark feature consistently observed in nemifitide responders is the speed of antidepressant effect onset, typically manifesting within 5-7 days of initiating treatment [3] [5]. This contrasts sharply with the 3-6 week latency associated with conventional SSRIs/SNRIs and aligns it conceptually with other rapid-acting agents like ketamine or scopolamine, albeit likely acting through different molecular initiators. This rapid onset occurs despite once-daily subcutaneous dosing and a short plasma half-life, reinforcing the hypothesis that nemifitide induces enduring neuroadaptive changes.
  • Target Population: Clinical data suggests particular promise in treatment-refractory depression (TRD). The pilot study specifically enrolling "severely depressed refractory patients" demonstrated that a substantial proportion achieved a sustained response where previous conventional therapies had failed [5]. This positions nemifitide within a niche of third-line or salvage therapies for complex MDD cases, alongside modalities like electroconvulsive therapy (ECT) or ketamine.
  • Pharmacological Category: Nemifitide is unequivocally categorized as a neuropeptide-based therapeutic. Its development reflects the growing recognition of neuropeptides (e.g., NPY [7] [9] [10], VGF [2], galanin, oxytocin) as central players in the pathophysiology and potential treatment of mood disorders. This class aims to rectify dysregulations within endogenous peptide systems known to modulate stress circuits, neuroplasticity, and emotional processing.

Table 3: Pharmacological Classification of Nemifitide vs. Conventional Antidepressant Classes

FeatureNemifitideSSRIs/SNRIsTCAs/MAOIsKetamine
Primary Molecular TargetMultiple weak interactions (putative NPY/MC/5-HT₂ modulation)SERT; NET/SERTNET/SERT; MAONMDA receptor antagonism
Onset of Action~5-7 days3-6 weeks2-4 weeksHours (acute); days (sustained)
Chemical ClassSynthetic PentapeptideSmall MoleculeSmall MoleculeSmall Molecule
Proposed Final Common PathwayEnhanced neuroplasticity (BDNF/VGF/NPY-like effects) [2] [7] [9]Increased synaptic monoamines → downstream plasticityIncreased synaptic monoamines → downstream plasticitymTOR activation → Synaptogenesis
Therapeutic NicheTreatment-Resistant Depression (TRD)First-line MDDLargely historical/second-lineTRD, Suicidality

Chemically Related Compounds Mentioned: Nemifitide (INN-00835), Nemifitide Ditrifluoroacetate (Nemifitide diTFA, INN 00835 diTFA), Melanocyte-Inhibiting Factor (MIF-1), Brain-Derived Neurotrophic Factor (BDNF), VGF (non-acronymic neuropeptide), Neuropeptide Y (NPY), Melanocortin (MC) Receptor Ligands (e.g., α-MSH), Bombesin.

Properties

CAS Number

173240-15-8

Product Name

Nemifitide

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C33H43FN10O6

Molecular Weight

694.8 g/mol

InChI

InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1

InChI Key

SGXPTOACEHQGHL-RCNLLYRESA-N

Canonical SMILES

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.